An In-depth Technical Guide to Methyl 4,6-dibromonicotinate
An In-depth Technical Guide to Methyl 4,6-dibromonicotinate
CAS Number: 1364663-27-3
This technical guide provides a comprehensive overview of Methyl 4,6-dibromonicotinate, a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Given its utility as a chemical intermediate, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's physicochemical properties, outlines a plausible synthetic route, provides expected spectroscopic data based on analogous compounds, and describes a key synthetic application with a detailed experimental protocol.
Physicochemical Properties
Methyl 4,6-dibromonicotinate is a small molecule scaffold with the chemical formula C₇H₅Br₂NO₂.[1] Its structure, featuring two bromine atoms on the pyridine ring, makes it an excellent substrate for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 1364663-27-3 | Internal |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.94 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
Experimental Protocol: Synthesis of Brominated Pyridine Derivatives
Objective: To synthesize a brominated pyridine derivative from a hydroxypyridine precursor.
Materials:
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Hydroxy-nicotinate starting material
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Phosphorus oxybromide (POBr₃)
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Dichloromethane (DCM)
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Ethanol
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
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To a solution of the starting methyl hydroxy-nicotinate in dichloromethane (DCM) at 0 °C, add phosphorus oxybromide (POBr₃) portion-wise.
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Allow the reaction mixture to warm to the desired temperature (e.g., 35 °C) and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Cool the residue to 0 °C and carefully quench the reaction by the dropwise addition of ethanol, followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
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Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired brominated product.
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 4,6-dibromonicotinate is not widely published. The following tables provide expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region for the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | s | 1H | H-2 (proton at position 2) |
| ~7.8 | s | 1H | H-5 (proton at position 5) |
| ~3.9 | s | 3H | -OCH₃ (methyl ester) |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is expected to show signals for the five carbons of the pyridine ring and one for the methyl ester carbon. The carbons attached to bromine will be significantly downfield.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester carbonyl) |
| ~155 | C-2 |
| ~145 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
| ~53 | -OCH₃ (methyl ester) |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will likely be characterized by the stretching vibrations of the carbonyl group of the ester and the C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1550-1450 | Medium | Aromatic C=C and C=N stretching |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~700-550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS) (Expected)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy and carbomethoxy groups. The isotopic pattern of two bromine atoms will be a key feature.
| m/z | Assignment |
| 293/295/297 | [M]⁺ (Molecular ion with bromine isotopes) |
| 262/264/266 | [M - OCH₃]⁺ |
| 234/236/238 | [M - COOCH₃]⁺ |
Applications in Synthesis: Suzuki-Miyaura Cross-Coupling
Methyl 4,6-dibromonicotinate is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the selective formation of carbon-carbon bonds at the brominated positions, providing a pathway to a wide range of substituted pyridine derivatives. The differential reactivity of the bromine atoms at positions 4 and 6 can potentially be exploited for sequential couplings.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a di-brominated pyridine substrate.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a mono- or di-aryl substituted nicotinate derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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Methyl 4,6-dibromonicotinate
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Arylboronic acid (1.1 to 2.2 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2-3 equivalents)
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Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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In a round-bottom flask or a pressure vessel, combine Methyl 4,6-dibromonicotinate (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add the degassed solvent system to the flask.
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Heat the reaction mixture to a specified temperature (typically between 80 °C and 100 °C) and stir for the required time (from a few hours to overnight).
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Monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
